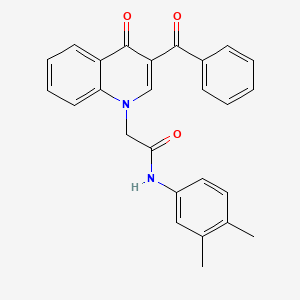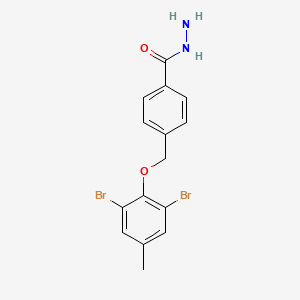
4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide involves multiple steps. One common synthetic route includes the reaction of 2,6-dibromo-4-methylphenol with benzyl chloride to form 2,6-dibromo-4-methylphenoxymethylbenzene. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide can be compared with other similar compounds, such as:
2,6-Dibromo-4-methylphenol: This compound shares a similar structure but lacks the benzohydrazide moiety.
4-Methylphenoxymethylbenzohydrazide: This compound is similar but does not contain the bromine atoms.
2,6-Dibromo-4-methylphenoxymethylbenzene: This intermediate is used in the synthesis of this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct from other related compounds.
Propriétés
IUPAC Name |
4-[(2,6-dibromo-4-methylphenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O2/c1-9-6-12(16)14(13(17)7-9)21-8-10-2-4-11(5-3-10)15(20)19-18/h2-7H,8,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHAWFCEDPCJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)C(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2647269.png)

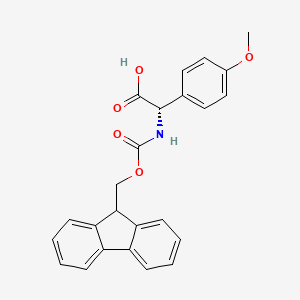
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)
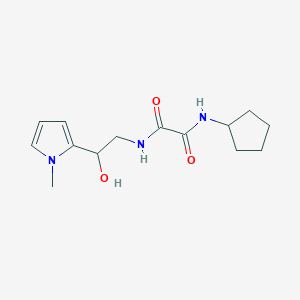
![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2647278.png)
![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2647279.png)

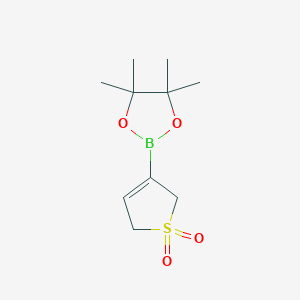
![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)
